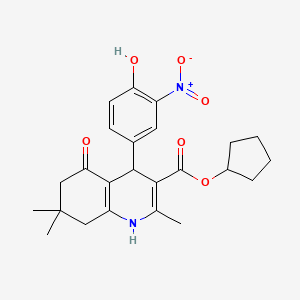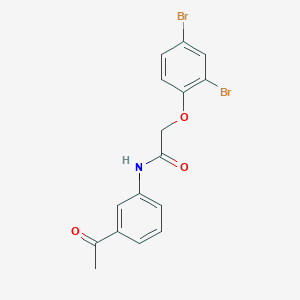![molecular formula C14H9Cl2IN2O B11698653 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698653.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-2-ヨードベンゾヒドラジドは、シッフ塩基のクラスに属する化学化合物です。シッフ塩基は、窒素原子が二重結合を介して炭素原子に結合している官能基の存在を特徴としています。
準備方法
合成経路と反応条件
N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-2-ヨードベンゾヒドラジドの合成は、通常、2-ヨードベンゾヒドラジドと2,4-ジクロロベンズアルデヒドとの縮合反応を伴います。この反応は通常、エタノールまたはメタノールなどの溶媒中で還流条件下で行われます。反応混合物を加熱してシッフ塩基の形成を促進し、生成物はろ過および再結晶によって単離されます .
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、収率と純度を最大限に高めるために、温度、溶媒の選択、反応時間などの反応条件を最適化することが含まれます。工業的生産には、効率とスケーラビリティを向上させるために連続フローリアクターの使用も含まれる場合があります。
化学反応の分析
反応の種類
N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-2-ヨードベンゾヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応により、シッフ塩基は対応するアミンとアルデヒドに戻すことができます。
置換: この化合物は求核置換反応に参加することができ、ヨウ素原子は他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: チオール、アミン、またはハロゲン化物などの求核剤を適切な条件下で使用することができます。
形成される主な生成物
酸化: 酸化物またはヒドロキシル誘導体の形成。
還元: 2-ヨードベンゾヒドラジドと2,4-ジクロロベンズアルデヒドの形成。
置換: ヨウ素原子が別の基に置き換えられた置換誘導体の形成。
科学研究への応用
N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-2-ヨードベンゾヒドラジドは、いくつかの科学研究に応用されています。
化学: 遷移金属と錯体を形成するための配位化学における配位子として使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について研究されています。
医学: 抗菌剤や抗癌剤などの薬理学的特性について研究されています。
科学的研究の応用
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
作用機序
N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-2-ヨードベンゾヒドラジドの作用機序は、金属イオンと安定な錯体を形成する能力を伴います。これらの錯体は、酵素などの生体標的に相互作用し、その活性を阻害することができます。この化合物の構造により、酵素の特定の部位に結合し、その機能を阻害し、目的とする生物学的効果をもたらすことができます .
類似の化合物との比較
類似の化合物
- N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N'-[(E)-(4-フルオロフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-2-[(3,5-ジオキソ-2,3,4,5-テトラヒドロ-1,2,4-トリアジン-6-イル)アミノ]アセトヒドラジド
独自性
N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-2-ヨードベンゾヒドラジドは、その構造中にヨウ素とジクロロフェニル基の両方が存在することによって独特です。この組み合わせは、さまざまな用途において貴重な化合物にする、異なる化学的および生物学的特性を与えます。安定な金属錯体を形成する能力と潜在的な薬理学的活性は、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Uniqueness
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide is unique due to the presence of both iodine and dichlorophenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential pharmacological activities set it apart from other similar compounds.
特性
分子式 |
C14H9Cl2IN2O |
|---|---|
分子量 |
419.0 g/mol |
IUPAC名 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C14H9Cl2IN2O/c15-10-6-5-9(12(16)7-10)8-18-19-14(20)11-3-1-2-4-13(11)17/h1-8H,(H,19,20)/b18-8+ |
InChIキー |
HMZGCBQFPOMNCK-QGMBQPNBSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)I |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11698589.png)
![4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698598.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698603.png)
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11698612.png)
![N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11698621.png)
![(3E)-1-[4-(diethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698623.png)


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11698647.png)


![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11698665.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
